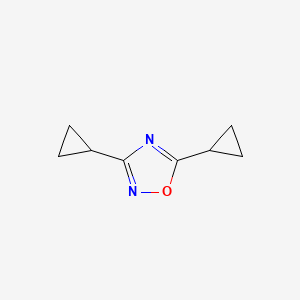

3,5-Dicyclopropyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dicyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-5(1)7-9-8(11-10-7)6-3-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHUJRZUJUAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dicyclopropyl 1,2,4 Oxadiazole

Amidoxime-Based Cyclization Strategies

A variety of acylating agents derived from carboxylic acids can be employed for the initial O-acylation step. nih.gov The choice of reagent can influence reaction conditions and efficiency.

Acyl Chlorides: Cyclopropanecarbonyl chloride is a highly reactive acylating agent that readily reacts with cyclopropanecarboxamidoxime, often in the presence of a base like pyridine, to form the O-acylamidoxime intermediate. researchgate.netnih.gov

Esters: Esters, such as methyl cyclopropanecarboxylate (B1236923), can also serve as acylating agents, typically requiring more forcing conditions or catalysis compared to acyl chlorides. nih.gov

Carboxylic Acids with Activating Agents: Cyclopropanecarboxylic acid itself can be used directly when coupled with an activating agent. N,N′-Carbonyldiimidazole (CDI) is an effective choice, activating the carboxylic acid for reaction with the amidoxime (B1450833). mdpi.comnih.gov Other coupling agents common in peptide synthesis, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), are also applicable. nih.gov

Table 1: Acylating Agents for O-Acylamidoxime Formation

| Acylating Agent Type | Specific Example for Target | Activating Agent/Co-reagent | Typical Conditions |

|---|---|---|---|

| Acyl Chloride | Cyclopropanecarbonyl chloride | Pyridine or Triethylamine | Room temperature |

| Ester | Methyl cyclopropanecarboxylate | Base (e.g., NaOH) | Elevated temperature or superbase medium |

| Carboxylic Acid | Cyclopropanecarboxylic acid | N,N′-Carbonyldiimidazole (CDI) | Room temperature in aprotic solvent |

| Anhydride | Cyclopropanecarboxylic anhydride | Base (e.g., Pyridine) | Room temperature |

The crucial final step in the conventional route is the cyclodehydration of the isolated O-acyl(cyclopropyl)amidoxime. Various dehydrating agents can be used to promote this intramolecular cyclization to form the 1,2,4-oxadiazole (B8745197) ring. nih.gov

Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are powerful, classical dehydrating agents used to effect the cyclization of diacylhydrazines and related intermediates into oxadiazoles (B1248032). nih.govmdpi.com They are effective but can require harsh conditions.

Burgess Reagent: The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a mild and selective dehydrating agent. iisc.ac.inatlanchimpharma.com It is particularly useful for substrates with sensitive functional groups due to the mild, often thermal, conditions required for the reaction to proceed. nih.goviisc.ac.in A polymer-assisted version of the Burgess reagent has also been developed to simplify product purification.

Table 2: Comparison of Dehydrating Agents for Cyclocondensation

| Dehydrating Agent | Chemical Name | Key Characteristics |

|---|---|---|

| POCl₃ | Phosphorus oxychloride | Strong, classical reagent; may require heating. mdpi.com |

| SOCl₂ | Thionyl chloride | Strong reagent, often used for converting carboxylic acids to acyl chlorides prior to reaction. nih.govmdpi.com |

| Burgess Reagent | Methyl N-(triethylammoniumsulphonyl)carbamate | Mild and selective; operates under neutral, often pyrolytic, conditions. iisc.ac.inatlanchimpharma.com |

To improve efficiency and yield, one-pot procedures that avoid the isolation of the O-acylamidoxime intermediate have been developed. These methods are highly desirable in drug discovery and chemical synthesis for their operational simplicity. nih.gov

A highly efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved using a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.govresearchgate.net In this procedure, cyclopropanecarboxamidoxime and an ester like methyl cyclopropanecarboxylate are mixed in the NaOH/DMSO medium. nih.gov The reaction proceeds at room temperature, providing the final 3,5-dicyclopropyl-1,2,4-oxadiazole in good yields with short reaction times (typically 10-20 minutes) and a simple work-up. researchgate.net This method's key advantage is its ability to telescope two reaction steps into a single, efficient operation. nih.gov

The Vilsmeier reagent provides another effective one-pot pathway. mdpi.comnih.gov It serves as an activator for both the carboxylic acid and the intermediate O-acylamidoxime. mdpi.com In this approach, cyclopropanecarboxylic acid is treated with the Vilsmeier reagent in the presence of a base like triethylamine. The subsequent addition of cyclopropanecarboxamidoxime to the activated intermediate leads directly to the formation of this compound. researchgate.netacademie-sciences.fr This method is notable for its good to excellent yields and the use of readily available starting materials in a single synthetic operation. nih.gov

Table 3: Summary of One-Pot Methodologies

| Method | Key Reagents | Solvent | Temperature | Key Advantages |

|---|---|---|---|---|

| Superbase Medium | Amidoxime, Ester, NaOH | DMSO | Room Temperature | Fast reaction times, high yields, simple work-up. nih.govresearchgate.net |

| Vilsmeier Reagent | Amidoxime, Carboxylic Acid, Vilsmeier Reagent | Dichloromethane (CH₂Cl₂) | Room Temperature | Activates carboxylic acid directly, good yields, one-pot convenience. mdpi.comnih.gov |

One-Pot Synthetic Procedures

Reactions with Gem-Dibromomethylarenes and Amidoximes

A notable one-pot method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of gem-dibromomethylarenes with amidoximes. researchgate.net In this approach, the gem-dibromomethylarene serves as a benzoic acid equivalent. researchgate.net The reaction is typically mediated by a base and proceeds efficiently to form the desired 1,2,4-oxadiazole ring system. researchgate.netresearchgate.net

The proposed mechanism involves the in-situ generation of an aldehyde from the gem-dibromomethylarene, which then reacts with the amidoxime. This is followed by a cyclization and dehydration sequence to yield the final 3,5-diaryl-1,2,4-oxadiazole. This method provides good yields and simplifies the synthetic process by combining multiple steps into a single operation. researchgate.net For the synthesis of the target compound, this method would be adapted by using a dicyclopropyl-substituted amidoxime, although the typical substrates are aromatic.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times. nih.govresearchgate.netresearchgate.net The application of microwave irradiation has been successfully applied to the synthesis of 1,2,4-oxadiazoles. nih.gov This technique can be used for the cyclization of O-acylamidoximes or in one-pot reactions involving amidoximes and acylating agents like acyl chlorides or esters. nih.govnih.gov

The key advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. nih.gov For instance, the reaction of nitriles with hydroxylamine (B1172632) hydrochloride to form amidoximes, a key intermediate, can be accelerated using microwave irradiation. nih.gov Subsequent cyclization to form the 1,2,4-oxadiazole ring is also significantly enhanced, with some procedures being completed in minutes rather than hours. researchgate.netacs.org Solvent-free conditions are also often possible under microwave irradiation, which aligns with the principles of green chemistry. researchgate.netnih.gov

| Synthetic Method | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Reactions with Gem-Dibromomethylarenes and Amidoximes | One-pot synthesis where gem-dibromomethylarene acts as a benzoic acid equivalent. researchgate.net | Base-mediated reaction. researchgate.net | Efficient, good yields, simplified procedure. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. nih.gov | Can be used with or without solvent; catalysts like K2CO3 or NH4F/Al2O3 may be used. nih.govnih.gov | Drastically reduced reaction times, higher yields, increased purity, environmentally friendly. nih.govresearchgate.net |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a fundamental and versatile strategy for constructing five-membered heterocyclic rings, including the 1,2,4-oxadiazole core. acs.orgnih.govnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. youtube.com In the context of 1,2,4-oxadiazole synthesis, a nitrile oxide typically serves as the 1,3-dipole, which reacts with a nitrile as the dipolarophile. acs.orgresearchgate.net This [3+2] cycloaddition approach is one of the most direct methods for assembling the 1,2,4-oxadiazole ring. acs.org

Nitrile Oxide and Nitrile Cycloadditions

The most common 1,3-dipolar cycloaddition route to 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between a nitrile oxide and a nitrile. acs.orgorganic-chemistry.org To synthesize this compound via this pathway, cyclopropanecarbonitrile (B140667) oxide would react with cyclopropanecarbonitrile. The nitrile oxide is a highly reactive intermediate and is usually generated in situ from the corresponding oxime halide (e.g., a hydroximoyl chloride) under basic conditions or through other methods like the dehydration of nitroalkanes. researchgate.netnih.gov

The primary challenge in this synthesis is often the low reactivity of the nitrile's triple bond. acs.org However, the high polarity of the nitrile oxide functional group helps to activate the reaction. researchgate.net This method is advantageous due to the ready availability of the starting nitriles and aldoximes. acs.org

Lewis Acid Catalyzed Variations

To enhance the efficiency of the 1,3-dipolar cycloaddition between nitrile oxides and nitriles, Lewis acid catalysis can be employed. nih.gov Lewis acids activate the nitrile dipolarophile, making it more susceptible to nucleophilic attack by the nitrile oxide. This activation lowers the energy barrier of the reaction, often allowing it to proceed under milder conditions and with improved yields. acs.orgnih.gov

Various Lewis acids have been utilized for this purpose. For example, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org In other variations, cerium chloride (CeCl₃·7H₂O) has been used as an alternative to traditional acid catalysts, particularly in cases where substrates are sensitive to stronger acids. nih.gov The coordination of the Lewis acid to the nitrogen atom of the nitrile increases its electrophilicity, thereby accelerating the cycloaddition process.

| Cycloaddition Method | Reactants for this compound | Key Features | Catalyst Example |

|---|---|---|---|

| Nitrile Oxide and Nitrile Cycloaddition | Cyclopropanecarbonitrile Oxide + Cyclopropanecarbonitrile | Direct [3+2] cycloaddition. acs.orgresearchgate.net Nitrile oxides are often generated in situ. researchgate.net | Often uncatalyzed, but can be slow. acs.org |

| Lewis Acid Catalyzed Variation | Cyclopropanecarbonitrile Oxide + Cyclopropanecarbonitrile | Lewis acid activates the nitrile, increasing reaction rate and yield. nih.gov | PTSA-ZnCl₂, Platinum(IV) complexes, CeCl₃·7H₂O. nih.govacs.orgorganic-chemistry.org |

Novel and Emerging Synthetic Approaches

The field of synthetic chemistry is continuously evolving, with a push towards more sustainable and efficient "green" methodologies. This has led to the exploration of novel strategies for heterocycle synthesis, including the use of photocatalysis.

Photocatalytic Cyclization Pathways

Visible-light photoredox catalysis has recently emerged as a powerful and environmentally friendly tool in organic synthesis. acs.orgresearchgate.net This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for high temperatures or harsh reagents. researchgate.net A photocatalytic [3+2]-cycloaddition reaction has been developed for the synthesis of 1,2,4-oxadiazoles. nih.gov

In one reported strategy, the reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation, using an organic dye such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as the photoredox catalyst, yields 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov While this specific example leads to a trisubstituted product, it highlights the potential of photocatalysis to construct the 1,2,4-oxadiazole ring through novel cyclization pathways. These methods are attractive due to their operational simplicity and alignment with green chemistry principles, though yields may sometimes be moderate. nih.govresearchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry, utilizing microreactors, has emerged as a transformative technology for the synthesis of 1,2,4-oxadiazoles. This approach offers superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, faster reaction times, and improved yields compared to traditional batch processing. nih.govresearchgate.net

A general and rapid multistep synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using a sequence of continuous microreactors. nih.govbenthamdirect.com In a typical setup for producing a compound like this compound, a stream of cyclopropanecarbonitrile in a solvent like DMF would be mixed with a solution of hydroxylamine hydrochloride and a base. This mixture is passed through a heated microreactor (e.g., at 150 °C) to form the cyclopropylamidoxime in situ. nih.gov The resulting stream is then cooled and combined with a solution of an acylating agent, such as cyclopropanecarbonyl chloride, before entering a final heated microreactor (e.g., at 200 °C) to facilitate the cyclization. nih.gov This entire, single continuous sequence can produce the final 1,2,4-oxadiazole in approximately 30 minutes. benthamdirect.com

High-throughput methodologies have also been established using integrated flow synthesis and purification platforms. nih.govnih.gov These systems often employ a two-stage process: a low-temperature coupling of a carboxylic acid (e.g., cyclopropanecarboxylic acid) and an amidoxime (e.g., cyclopropylamidoxime), followed by a high-temperature cyclization step. Optimal conditions for the cyclization have been reported at 175 °C with a residence time of 11 minutes, achieving good yields. nih.gov The ability to rapidly generate libraries of compounds underscores the power of this technique in chemical discovery. nih.gov

Table 1: Comparison of Flow Synthesis Parameters for 1,2,4-Oxadiazoles

| Parameter | Method 1: Single Sequence Microreactor | Method 2: High-Throughput Flow Reactor |

| Starting Materials | Arylnitrile, Hydroxylamine, Acyl Chloride | Carboxylic Acid, Hydroxyamidine |

| Key Intermediates | In situ generated Amidoxime & O-Acylamidoxime | Pre-formed or in situ O-Acylamidoxime |

| Cyclization Temp. | ~200 °C | ~175 °C |

| Total Time | ~30 min | ~16 min (5 min coupling + 11 min cyclization) |

| Key Advantage | Fully integrated multistep synthesis | Optimized for high-throughput library generation |

| Reference | nih.govbenthamdirect.com | nih.gov |

Synthesis of Dimeric and Oligomeric 1,2,4-Oxadiazole Systems (e.g., Bis-1,2,4-oxadiazoles)

The synthesis of molecules containing two or more 1,2,4-oxadiazole rings, known as bis- or oligo-1,2,4-oxadiazoles, is an area of specialized interest. These systems can be constructed using several synthetic strategies, with the Staudinger/aza-Wittig reaction sequence being a particularly effective and elegant method.

Staudinger/Aza-Wittig Reaction Sequences

The tandem Staudinger/intramolecular aza-Wittig reaction provides a powerful and convenient route for the synthesis of bis-1,2,4-oxadiazole derivatives. arkat-usa.orgnih.gov This methodology typically begins with a precursor molecule containing two azide (B81097) functionalities.

A common starting material is diazidoglyoxime, which can be prepared from dichloroglyoxime (B20624) and sodium azide. arkat-usa.org The diazidoglyoxime can then be esterified or reacted with isocyanates to create a suitable precursor for the tandem reaction. arkat-usa.orgnih.gov

The core of the method involves two key steps:

Staudinger Reaction : The diazide precursor reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an intermediate bis-iminophosphorane. arkat-usa.orgresearchgate.net

Intramolecular Aza-Wittig Reaction : Upon heating, the newly formed iminophosphorane undergoes an intramolecular cyclization with a nearby carbonyl group (e.g., from an ester or imide functionality). This cyclization expels triphenylphosphine oxide, a thermodynamically stable byproduct, which drives the reaction to completion, thereby forming the two 1,2,4-oxadiazole rings. arkat-usa.orgnih.gov

Two efficient routes based on this sequence have been developed for synthesizing diamino derivatives of bis-1,2,4-oxadiazole starting from diaziglyoxime: nih.govbenthamdirect.com

Two-Step Procedure : Diaziglyoxime is first reacted with various isocyanates to form stable diazioxalimides. These intermediates are then treated with triphenylphosphine and heated to around 115 °C, yielding the target bis-1,2,4-oxadiazole derivatives in high yields (72-92%). nih.gov

One-Pot Procedure : Diaziglyoxime, an isocyanate, and triphenylphosphine are all combined in a single vessel and heated, affording the final products in good yields (53-71%) via a tandem reaction sequence. nih.gov

Table 2: Examples of Synthesized Bis-1,2,4-oxadiazole Derivatives via Staudinger/Aza-Wittig Reaction

| Product Name | Starting Materials | Yield (Two-Step) | Yield (One-Pot) | Melting Point (°C) | Reference |

| N⁵,N⁵'-bis(4-fluorophenyl)-[3,3'-bi(1,2,4-oxadiazole)]-5,5'-diamine | Diaziglyoxime, 4-fluorophenyl isocyanate, PPh₃ | 85% | 65% | 227-234 | nih.gov |

| N⁵,N⁵'-bis(4-bromophenyl)-[3,3'-bi(1,2,4-oxadiazole)]-5,5'-diamine | Diaziglyoxime, 4-bromophenyl isocyanate, PPh₃ | 81% | 62% | 262-263 | nih.gov |

| N⁵,N⁵'-dicyclohexyl-[3,3'-bi(1,2,4-oxadiazole)]-5,5'-diamine | Diaziglyoxime, cyclohexyl isocyanate, PPh₃ | 72% | 53% | 199-201 | nih.gov |

| 5,5'-Diphenyl-3,3'-bi(1,2,4-oxadiazole) | Diazidoglyoxime dibenzoate, PPh₃ | - | 72% | 260-261 | arkat-usa.org |

| 5,5'-Dimethyl-3,3'-bi(1,2,4-oxadiazole) | Diazidoglyoxime diacetate, PPh₃ | - | 63% | 160-162 | arkat-usa.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dicyclopropyl 1,2,4 Oxadiazole

Transformations of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle with a low level of aromaticity, making it susceptible to various transformations. chim.it Its structure contains a weak O-N bond and carbon atoms with electrophilic character, rendering it prone to ring-opening reactions and rearrangements. chim.it

Oxidative and Reductive Pathways

The 1,2,4-oxadiazole ring can undergo both oxidative and reductive transformations, often leading to cleavage of the heterocyclic system.

Reductive Pathways: Reductive cleavage of the weak N-O bond is a known metabolic pathway for some compounds containing a 1,2,4-oxadiazole ring. nih.gov For instance, the G protein-coupled receptor 119 agonist, DS-8500a, which contains a 1,2,4-oxadiazole ring, undergoes extensive metabolism via a reductive ring-opening reaction. nih.gov This transformation was observed in liver microsomes under anaerobic conditions and is mediated by non-cytochrome P450 enzymes. nih.gov The process involves the opening of the oxadiazole ring, followed by subsequent cleavage to yield smaller metabolites. nih.gov While this specific example is for a different molecule, it highlights a potential metabolic fate for compounds containing the 1,2,4-oxadiazole moiety, including 3,5-dicyclopropyl-1,2,4-oxadiazole. The tendency for 1,2,4-oxadiazoles to undergo reductive ring-cleavage is a known characteristic of this heterocyclic system. rsc.org

Oxidative Pathways: While reductive cleavage is more commonly documented, oxidative pathways can also be involved in the transformation of related heterocyclic systems. For example, the synthesis of 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole is achieved through the oxidation of 3,5-diamino-1,2,4-oxadiazole. rsc.org Additionally, oxidative cyclization methods are employed in the synthesis of the 1,2,4-oxadiazole ring itself from precursors like N-acyl amidines, often promoted by reagents such as N-bromosuccinimide (NBS). mdpi.com

| Pathway | Description | Key Features | Example Condition | Resulting Products |

|---|---|---|---|---|

| Reductive Ring-Opening | Cleavage of the N-O bond within the oxadiazole ring. | Often occurs under anaerobic conditions; can be a metabolic pathway. nih.gov | Human liver microsomes with NADPH-generating system (anaerobic). nih.gov | Ring-opened intermediates, cleaved fragments. nih.gov |

| Oxidative Coupling | Formation of new bonds via oxidation, as seen in the synthesis of related azo compounds. | Can link two oxadiazole units. | Potassium permanganate. rsc.org | Azo-linked oxadiazoles (B1248032). rsc.org |

Nucleophilic Substitution Reactions on the Oxadiazole Ring

The carbon atoms at the C3 and C5 positions of the 1,2,4-oxadiazole ring are electrophilic and thus susceptible to nucleophilic attack. chim.itchemicalbook.com This reactivity allows for the transformation of the oxadiazole ring through various mechanisms, including nucleophilic aromatic substitution (SNAr) and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements. chim.it

Bidentate nucleophiles like hydrazine (B178648) can attack the electrophilic C5 position, leading to an intermediate that undergoes ring opening. chim.it The subsequent reaction pathway can lead to the formation of new heterocyclic systems. For example, the reaction of polyfluoroaryl-1,2,4-oxadiazoles with hydrazine results in an ANRORC-like rearrangement to form indazole compounds. chim.it In this process, the nucleophile attacks the C5 position, the oxadiazole ring opens, and a new ring closes to yield the final product. chim.it

The Boulton-Katritzky rearrangement is another significant transformation of 1,2,4-oxadiazoles, proceeding through an internal nucleophilic substitution where a nucleophilic atom in a side chain attacks the electrophilic N(2) atom of the ring. chim.itrsc.orgst-andrews.ac.uk

Reactivity of Dicyclopropyl Substituents

The cyclopropyl (B3062369) groups attached to the oxadiazole ring are themselves reactive moieties due to significant ring strain. hyphadiscovery.comnih.gov Their reactivity can be harnessed for further molecular modifications.

Functionalization Strategies on the Cyclopropyl Moieties

The high C-H bond dissociation energy of cyclopropyl groups generally makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. hyphadiscovery.com However, functionalization is still possible. Oxidative metabolism can occur, leading to hydroxylated metabolites. hyphadiscovery.com For example, studies on other molecules have shown that cyclopropyl rings can be oxidized, sometimes as a predominant metabolic pathway in certain species. hyphadiscovery.com This suggests that the cyclopropyl groups of this compound could potentially be hydroxylated under specific biological or chemical conditions.

Investigation of Cyclopropyl Ring-Opening Reactions

The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, acid-catalyzed, and radical-mediated processes. psu.edursc.orgnih.govnih.gov

Nucleophilic Ring-Opening: Cyclopropanes bearing electron-accepting groups, such as the oxadiazole ring, can act as electrophiles and undergo polar ring-opening reactions with nucleophiles. nih.govresearchgate.net The reaction proceeds via nucleophilic attack on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a methylene-extended adduct. nih.gov

Radical Ring-Opening: Cyclopropyl radicals can undergo rapid ring-opening to form more stable alkyl radicals. psu.edunih.gov This process is a key step in many radical-mediated transformations of cyclopropane-containing molecules. For instance, a cyclopropyl-substituted carbon radical can readily rearrange to generate an alkyl radical, which can then participate in subsequent cyclization or other reactions. nih.gov

Acid-Catalyzed Ring-Opening: In the presence of acid, the cyclopropane ring can be protonated, facilitating its opening to form a carbocation intermediate. nih.govyoutube.com This cation can then be trapped by a nucleophile. While acid-catalyzed ring-opening of a cyclopropanated heterobicyclic alkene has been shown to cleave a C-O bond elsewhere in the molecule rather than the cyclopropane itself, it demonstrates a potential pathway for activating such systems. nih.gov

| Reaction Type | Initiator/Reagent | Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic | Strong nucleophiles (e.g., thiophenolates) | - | Open-chain functionalized adduct | nih.govresearchgate.net |

| Radical | Radical initiator (e.g., from oxidation) | Alkyl radical | Rearranged or further functionalized open-chain compounds | psu.edunih.gov |

| Acid-Catalyzed | Protic or Lewis acids | Carbocation | Open-chain product with incorporated nucleophile | nih.govyoutube.com |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dicyclopropyl 1,2,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,5-dicyclopropyl-1,2,4-oxadiazole. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the molecular structure and provides insights into the conformation of the cyclopropyl (B3062369) rings.

In the ¹H NMR spectrum, the protons of the two cyclopropyl groups are expected to exhibit complex multiplets in the upfield region, characteristic of strained three-membered rings. The methine proton (CH) directly attached to the oxadiazole ring would likely appear as a downfield multiplet compared to the methylene (B1212753) protons (CH₂). The non-equivalence of the methylene protons within each cyclopropyl group often leads to complex splitting patterns.

The ¹³C NMR spectrum is particularly informative for confirming the carbon framework. The carbons of the 1,2,4-oxadiazole (B8745197) ring are highly deshielded and appear at the downfield end of the spectrum. researchgate.net Based on data from related 3,5-disubstituted-1,2,4-oxadiazoles, the C3 and C5 carbons are expected to have chemical shifts in the range of 167–176 ppm. researchgate.netrsc.org The cyclopropyl carbons, in contrast, are found in the upfield region. The methine carbon directly bonded to the heterocyclic ring would be more deshielded than the methylene carbons. chemicalbook.comoregonstate.edu Quaternary carbons, such as C3 and C5 of the oxadiazole ring, typically show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-CH | Multiplet, ~1.5-2.0 | ~10-15 |

| C3-CH₂ | Multiplet, ~0.8-1.2 | ~6-10 |

| C5-CH | Multiplet, ~1.5-2.0 | ~10-15 |

| C5-CH₂ | Multiplet, ~0.8-1.2 | ~6-10 |

| C3 (Oxadiazole) | - | ~167-170 |

| C5 (Oxadiazole) | - | ~173-176 |

Note: Predicted values are based on data from analogous structures and general NMR principles. researchgate.netrsc.orgchemicalbook.comoregonstate.eduyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the cyclopropyl groups at approximately 3100-3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring typically appears in the region of 1610-1645 cm⁻¹. rsc.org The C-O-C stretching of the oxadiazole ring is expected to produce a strong band around 1200-1250 cm⁻¹. Other characteristic bands for the 1,2,4-oxadiazole ring are found in the fingerprint region, including ring stretching and deformation modes. nih.govresearchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would be particularly useful for observing the symmetric breathing of the 1,2,4-oxadiazole ring and the C-C stretching vibrations of the cyclopropyl rings. These vibrations may be weak or absent in the IR spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyclopropyl C-H Stretch | 3100-3000 | Medium |

| C=N Stretch (Oxadiazole) | 1645-1610 | Medium-Strong |

| C-O-C Stretch (Oxadiazole) | 1250-1200 | Strong |

| Oxadiazole Ring Vibrations | 1150-850 | Medium-Strong |

Note: Based on data for related 1,2,4-oxadiazole derivatives. rsc.orgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be studied using Ultraviolet-Visible (UV-Vis) spectroscopy. The 1,2,4-oxadiazole ring system contains both π-electrons and lone pairs on the oxygen and nitrogen atoms, allowing for n → π* and π → π* transitions. mdpi.com Due to the absence of extended conjugation in this compound, the absorption maxima (λmax) are expected to occur in the ultraviolet region, likely below 300 nm. The n → π* transitions are typically weaker and may appear as a shoulder on the stronger π → π* absorption band. The solvent polarity can influence the position of these absorption bands. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. rsc.orgnih.gov For this compound (C₈H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value, typically from the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. This precise mass determination is a key step in the unequivocal identification of the compound.

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism

X-ray diffraction analysis of single crystals provides definitive proof of the molecular structure and offers detailed insights into the solid-state arrangement, including intermolecular interactions and polymorphism. nih.gov

Crystal Structure Determination of Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in 1,2,4-oxadiazole derivatives. acs.orgnih.gov Different polymorphic forms of this compound could arise from variations in the conformation of the cyclopropyl groups relative to the oxadiazole ring or different packing arrangements. Each polymorph would exhibit distinct physicochemical properties. Single-crystal X-ray diffraction is the definitive method to resolve the atomic arrangement of each polymorphic form. nih.gov

Theoretical and Computational Studies of 3,5 Dicyclopropyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3,5-dicyclopropyl-1,2,4-oxadiazole, DFT calculations would provide significant insights into its geometry, stability, and reactivity.

Geometric Optimization and Conformational Landscapes

Conformational studies on related molecules, such as (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, have indicated that there is free rotation around the bond connecting a substituent to the oxadiazole ring. It is also suggested that the cyclopropyl (B3062369) group can be in conjugation with the C=N bond of the oxadiazole ring. This suggests that the conformational landscape of this compound would likely feature multiple local energy minima corresponding to different relative orientations of the two cyclopropyl groups. These orientations would range from a "cis-like" to a "trans-like" arrangement with respect to the plane of the oxadiazole ring. The global minimum energy conformation would represent the most stable arrangement of the molecule.

Table 1: Predicted Geometric Parameters for a 3,5-Disubstituted 1,2,4-Oxadiazole (B8745197) Core (Illustrative) (Note: These are typical values for a 1,2,4-oxadiazole ring and are not specific to this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N4 | ~1.31 Å |

| Bond Length | N4-C5 | ~1.39 Å |

| Bond Length | C5-O1 | ~1.36 Å |

| Bond Length | O1-N2 | ~1.42 Å |

| Bond Length | N2-C3 | ~1.30 Å |

| Bond Angle | N2-C3-N4 | ~115° |

| Bond Angle | C3-N4-C5 | ~105° |

| Bond Angle | N4-C5-O1 | ~110° |

| Bond Angle | C5-O1-N2 | ~105° |

| Bond Angle | O1-N2-C3 | ~105° |

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For illustrative purposes, DFT calculations on other oxadiazole derivatives can provide an insight into the expected values for this compound.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Nucleophilicity Index (ε): A measure of the ability of a molecule to donate electrons.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule.

Table 2: Illustrative Reactivity Descriptors for a Generic 1,2,4-Oxadiazole Derivative (Note: These values are for illustrative purposes and are not specific to this compound.)

| Descriptor | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | -7.0 eV |

| LUMO Energy | E_LUMO | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.75 eV |

| Chemical Softness (S) | 1 / η | 0.36 eV⁻¹ |

Dipole Moment and Molecular Electrostatic Potential Surface (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while the blue regions represent positive electrostatic potential, prone to nucleophilic attack. In a typical 1,2,4-oxadiazole, the nitrogen atoms are expected to be the most electron-rich sites (red regions), making them the primary centers for interaction with electrophiles.

Thermodynamic Property Computations

DFT calculations can also be employed to compute various thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. These values are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions. The calculated thermodynamic data can help in predicting the equilibrium constants and spontaneity of reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent.

Aromaticity and Electronic Delocalization Studies within the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by its relatively low aromaticity compared to other aromatic systems like benzene (B151609) or even other heterocycles like furan. nih.govrsc.org This diminished aromatic character is a consequence of the presence of three heteroatoms (two nitrogen and one oxygen) which disrupt the continuous delocalization of π-electrons around the ring. The inherent electron-withdrawing nature of the oxygen and nitrogen atoms leads to a less effective overlap of p-orbitals, which is a prerequisite for strong aromaticity.

The electronic delocalization within the 1,2,4-oxadiazole ring is consequently modest. The π-electron system is polarized towards the more electronegative nitrogen and oxygen atoms, resulting in an uneven charge distribution. This electronic landscape is a key determinant of the ring's chemical reactivity, which often involves rearrangements to form more stable heterocyclic systems. nih.gov

Analysis of Substituent Effects on Reactivity and Electronic Characteristics

The introduction of substituents at the 3 and 5 positions of the 1,2,4-oxadiazole ring significantly modulates its electronic properties and reactivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.

In the case of this compound, the cyclopropyl groups act as electron-donating substituents. The unique electronic structure of the cyclopropane (B1198618) ring, with its "bent" bonds having significant p-character, allows it to engage in π-type interactions and donate electron density to an adjacent π-system. This electron-donating effect can influence the electronic characteristics of the 1,2,4-oxadiazole ring in several ways.

The donation of electron density from the cyclopropyl groups to the oxadiazole ring would be expected to increase the electron density on the ring, potentially affecting its reactivity towards electrophiles and nucleophiles. Quantum-chemical calculations on related systems have shown that electron-donating groups can influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy level and a potential change in the LUMO energy level would alter the HOMO-LUMO gap, which is a critical factor in determining the molecule's kinetic stability and reactivity. Generally, a smaller HOMO-LUMO gap implies higher reactivity.

While specific computational data for this compound is not available, we can extrapolate from studies on other substituted heterocycles. For instance, studies on various substituted five-membered N-heterocycles have shown that electron-donating substituents can, in some cases, hinder the cyclic delocalization within the ring. rsc.org

The electronic influence of the cyclopropyl groups will also affect the charge distribution within the 1,2,4-oxadiazole ring. The increased electron density is not distributed uniformly and will preferentially accumulate at certain atoms, thereby altering the electrostatic potential of the molecule. This, in turn, dictates the preferred sites for electrophilic or nucleophilic attack.

To provide a more quantitative understanding, the following tables present hypothetical data based on general principles of computational chemistry and known substituent effects. It is crucial to note that these are illustrative examples and would require specific DFT calculations on this compound for validation.

Table 1: Hypothetical Aromaticity Indices for the 1,2,4-Oxadiazole Ring in this compound

| Aromaticity Index | Hypothetical Value | Interpretation |

| HOMA | ~0.2 - 0.4 | Low aromaticity, indicating significant bond length alternation. |

| NICS(0) | ~(-1 to -3) ppm | Weak diatropic ring current, consistent with low aromaticity. |

| NICS(1) | ~(-2 to -4) ppm | Similar to NICS(0), confirming weak aromatic character. |

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -7.0 to -6.5 | Relatively high for a heterocyclic system, reflecting the electron-donating nature of the cyclopropyl groups. |

| LUMO Energy | -1.5 to -1.0 | Positioned to accept electrons in chemical reactions. |

| HOMO-LUMO Gap | 5.0 to 5.5 | Indicates moderate kinetic stability. |

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Charge (a.u.) | Implication for Reactivity |

| O1 | -0.4 to -0.5 | Potential site for electrophilic attack or coordination to Lewis acids. |

| N2 | -0.1 to -0.2 | Moderately electron-rich nitrogen. |

| C3 | +0.2 to +0.3 | Electron-deficient carbon, susceptible to nucleophilic attack. |

| N4 | -0.2 to -0.3 | Electron-rich nitrogen, potential site for protonation or alkylation. |

| C5 | +0.2 to +0.3 | Electron-deficient carbon, susceptible to nucleophilic attack. |

Strategic Applications and Derivatization Beyond Traditional Bioactivity Screening

Role as Versatile Building Blocks in Complex Organic Synthesis

The 1,2,4-oxadiazole (B8745197) nucleus is a recognized building block in the construction of more complex molecular architectures. nih.govresearchgate.net The stability of the oxadiazole ring under various reaction conditions makes it a reliable scaffold for introducing diverse functionalities.

Precursors for Novel Heterocyclic Architectures

In principle, the 3,5-dicyclopropyl-1,2,4-oxadiazole could serve as a precursor to other heterocyclic systems. The oxadiazole ring can undergo rearrangements or cleavage under specific conditions, such as thermolysis, photolysis, or treatment with certain reagents, to yield different heterocyclic structures. However, no studies have been published that specifically detail such transformations for the dicyclopropyl derivative. The general reactivity of 1,2,4-oxadiazoles suggests that it could potentially be a source of amidine and other nitrogen-containing synthons, although this remains to be experimentally verified for this specific compound.

Scaffolds for Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. mdpi.com While various heterocyclic compounds are employed in MCRs, there is no documented use of this compound in this context. The development of MCRs involving this specific oxadiazole would require dedicated research to explore its reactivity with common MCR components.

Integration in Advanced Materials Science

The field of materials science has seen the incorporation of various heterocyclic compounds to create materials with tailored electronic and optical properties. nih.govrsc.org The 1,2,4-oxadiazole moiety, in particular, has been investigated for its potential in this area.

Development of Liquid Crystalline Materials

Derivatives of 1,2,4-oxadiazole have been synthesized and studied for their liquid crystalline properties. nih.govtcichemicals.com The rigid and polarizable nature of the oxadiazole ring can contribute to the formation of mesophases. The introduction of specific substituents at the 3 and 5 positions is crucial for inducing and controlling the liquid crystalline behavior. While various alkyl and aryl substituted oxadiazoles (B1248032) have been shown to exhibit nematic and smectic phases, the influence of two cyclopropyl (B3062369) groups on the mesomorphic properties of the 1,2,4-oxadiazole core has not been investigated.

Synthesis of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives are known for their electron-transporting and emissive properties, making them valuable components in the development of organic light-emitting diodes (OLEDs). The oxadiazole ring often serves as an electron-transporting layer or as part of the emissive material itself. The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the nature of the substituents on the oxadiazole ring. There is currently no data available on the luminescent properties of this compound or its potential application in OLEDs.

Application in Polymeric Materials and Ionic Liquids

The incorporation of heterocyclic units into polymer backbones or as side chains can significantly modify the properties of the resulting materials, such as thermal stability, conductivity, and solubility. Similarly, the synthesis of ionic liquids incorporating heterocyclic cations or anions can lead to materials with unique properties. To date, there are no reports in the scientific literature detailing the use of this compound in the synthesis of polymers or ionic liquids.

Design of Ion Sensing Platforms

The development of selective and sensitive ion sensors is crucial for environmental monitoring, industrial process control, and biological applications. While the isomeric 1,3,4-oxadiazoles have been more extensively studied as fluorescent chemosensors due to their favorable photophysical properties, the potential of 1,2,4-oxadiazole derivatives, including This compound , in this arena warrants consideration. researchgate.nettandfonline.com The 1,2,4-oxadiazole ring system possesses nitrogen and oxygen atoms that can act as potential coordination sites for metal ions. nih.gov

The design of an ion sensing platform based on This compound would likely involve its incorporation into a larger molecular framework containing a fluorophore. The binding of a target ion to the oxadiazole moiety could induce a change in the electronic properties of the system, leading to a detectable change in the fluorescence signal (e.g., enhancement or quenching). The dicyclopropyl substituents, being small, rigid, and lipophilic groups, could influence the solubility and binding selectivity of the sensor molecule.

Research on related 1,3,4-oxadiazole-based sensors has shown that these molecules can achieve high selectivity for specific metal ions. researchgate.nettandfonline.com For instance, the coordination geometry and the number of donor atoms play a crucial role in determining which ion is bound. nih.gov While specific studies on the ion-sensing capabilities of This compound are not widely reported, the fundamental principles of chemosensor design suggest its potential utility. Further research would be needed to synthesize and evaluate derivatives of this compound for their ion-sensing properties.

Exploration in Agrochemical Design Principles (Focus on Structure-Property Relationships for Activity Modulation)

The 1,2,4-oxadiazole ring is a recognized scaffold in the design of modern agrochemicals, being present in some commercial products. d-nb.inforesearchgate.net The exploration of This compound and its derivatives in this context is a promising area of research. The structure-property relationships of such compounds are key to modulating their biological activity against pests and pathogens.

The dicyclopropyl groups in This compound are of particular interest. The cyclopropyl group is a "bioisostere" of a phenyl ring in some contexts and can impart unique properties to a molecule, including increased metabolic stability and favorable conformational rigidity. These characteristics can lead to enhanced efficacy and selectivity of agrochemicals.

Structure-activity relationship (SAR) studies on other 1,2,4-oxadiazole derivatives have provided insights that can be extrapolated to the dicyclopropyl analogue. For example, the nature and position of substituents on the oxadiazole ring significantly influence the fungicidal and nematicidal activity. mdpi.com In a series of novel 1,2,4-oxadiazole derivatives containing amide fragments, the substituents on the phenyl ring attached to the oxadiazole core played a crucial role in determining the antifungal and nematicidal efficacy. mdpi.com

To illustrate the potential for activity modulation, a hypothetical SAR table for derivatives of This compound is presented below, based on general principles observed in related compounds.

| Compound | R1 Substituent | R2 Substituent | Hypothetical Nematicidal Activity (LC50, µg/mL) | Hypothetical Fungicidal Activity (% Inhibition at 50 µg/mL) |

| This compound | Cyclopropyl | Cyclopropyl | Moderate | Moderate |

| Derivative A | Cyclopropyl | Phenyl | Low-Moderate | Low |

| Derivative B | Cyclopropyl | 4-Chlorophenyl | High | Moderate-High |

| Derivative C | Phenyl | Cyclopropyl | Low | Low-Moderate |

This table is for illustrative purposes only and is based on general trends observed in related 1,2,4-oxadiazole agrochemicals. Specific experimental data for this compound derivatives is not currently available in the public domain.

Bioisosteric Applications in Molecular Design (Focus on Chemical Stability and Recognition at a Molecular Level)

The concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties to produce a molecule with similar biological activity, is a fundamental strategy in drug discovery and molecular design. nih.govcambridgemedchemconsulting.com The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups. nih.govnih.govresearchgate.net This is due to its similar size, planarity, and ability to participate in hydrogen bonding. A key advantage of the 1,2,4-oxadiazole ring is its enhanced chemical stability, particularly its resistance to hydrolytic cleavage by esterases and amidases, which can improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov

This compound can be envisioned as a bioisosteric replacement for a dicyclopropyl-substituted ester or amide-containing molecule. The oxadiazole core provides a rigid and stable linker between the two cyclopropyl groups. At a molecular level, the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in an ester or amide. This allows for similar molecular recognition at a receptor or enzyme active site.

The choice between a 1,2,4-oxadiazole and its 1,3,4-isomer can have significant consequences for the molecule's properties. Studies have shown that these isomers can have different hydrogen bond acceptor and donor strengths, which can affect their biological activity and physicochemical properties. rsc.orgrsc.org

The table below compares the key properties of the 1,2,4-oxadiazole ring as a bioisostere with the functional groups it typically replaces.

| Functional Group | Key Properties | Bioisosteric Replacement (1,2,4-Oxadiazole) | Key Properties of Bioisostere |

| Ester | Planar, hydrogen bond acceptor, susceptible to hydrolysis. | 3,5-Disubstituted-1,2,4-oxadiazole | Planar, hydrogen bond acceptor, hydrolytically stable. nih.gov |

| Amide | Planar, hydrogen bond donor and acceptor, generally more stable than esters but can be metabolized. | 3,5-Disubstituted-1,2,4-oxadiazole | Planar, hydrogen bond acceptor, metabolically robust. researchgate.net |

Advanced Ligand Design for Coordination Chemistry (Focus on Metal Complex Formation and Properties)

The 1,2,4-oxadiazole ring, with its constituent nitrogen and oxygen atoms, can act as a ligand for metal ions, opening up possibilities for the design of novel coordination compounds. nih.gov While the coordination chemistry of the 1,3,4-oxadiazole (B1194373) isomer has been more extensively explored, 1,2,4-oxadiazoles also form stable complexes with a variety of metals. mdpi.comresearchgate.net

In the context of This compound , the two nitrogen atoms of the oxadiazole ring are the most likely coordination sites for metal ions. The oxygen atom is generally considered to be a weaker coordinating atom in this ring system. The dicyclopropyl substituents would likely play a steric and electronic role in the formation and properties of the resulting metal complexes. Their small size might allow for the formation of complexes with higher coordination numbers, while their electronic properties could influence the stability and reactivity of the metal center.

The coordination of This compound to a metal center could lead to the formation of discrete mononuclear or polynuclear complexes, or even coordination polymers, depending on the metal ion and the reaction conditions. These complexes could have interesting properties, such as catalytic activity, luminescence, or biological activity that is distinct from the free ligand. nih.gov For instance, the complexation of other 1,2,4-oxadiazole derivatives with silver(I) has been shown to enhance their biological activity. st-andrews.ac.uk

The table below summarizes the potential coordination behavior of This compound with different metal ions, based on the known chemistry of related oxadiazole ligands.

| Metal Ion | Potential Coordination Mode | Potential Complex Type | Potential Properties/Applications |

| Ag(I) | Monodentate (N-coordination) | Mononuclear or Polynuclear | Antimicrobial, Catalytic |

| Cu(II) | Monodentate or Bidentate (N,N'-chelation) | Mononuclear or Dinuclear | Catalytic, Magnetic Materials |

| Pd(II) | Monodentate (N-coordination) | Mononuclear | Catalysis (e.g., cross-coupling reactions) |

| Zn(II) | Monodentate (N-coordination) | Mononuclear | Luminescent materials, Enzyme inhibition |

This table is illustrative and based on the general coordination chemistry of 1,2,4-oxadiazoles. The actual coordination behavior of this compound would need to be determined experimentally.

Future Research Directions and Emerging Trends for 3,5 Dicyclopropyl 1,2,4 Oxadiazole

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 3,5-dicyclopropyl-1,2,4-oxadiazole, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards greener alternatives.

Current methods for synthesizing 1,2,4-oxadiazoles often involve the use of amidoximes and acylating agents. acs.org However, these methods can sometimes be limited by low yields, the need for difficult purification processes, and the generation of by-products. rsc.org Green chemistry approaches offer promising solutions to these challenges.

One promising avenue is the use of microwave irradiation. rsc.org This technique has been shown to accelerate the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, often leading to higher yields and purities in shorter reaction times. rsc.org For instance, the coupling of amidoximes with carboxylic acids using reagents like EDCI and HOBt in DMF under microwave heating has proven effective. rsc.org Another green approach involves solvent-free reaction conditions, which minimize waste and environmental impact. organic-chemistry.org For example, a one-pot reaction between nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions has been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Furthermore, the use of milder and more efficient catalysts, such as the PTSA-ZnCl2 system for the reaction of amidoximes with organic nitriles, represents another key area of development. organic-chemistry.org The exploration of one-pot syntheses at room temperature, for instance from amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO, also holds significant potential for the sustainable production of this compound. rsc.org

Table 1: Comparison of Conventional and Green Synthetic Methods for 1,2,4-Oxadiazoles

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | Refluxing in organic solvents | Well-established | Long reaction times, often lower yields, use of volatile organic solvents |

| Microwave Irradiation | Microwave heating, often solvent-free or in high-boiling point solvents | Rapid reactions, higher yields, increased purity | Requires specialized equipment |

| Solvent-Free Synthesis | Grinding or melting of reactants without solvent | Reduced waste, simplified work-up | Limited to solid-state reactions, potential for thermal decomposition |

| Catalytic Methods | Use of catalysts like PTSA-ZnCl2 | Milder reaction conditions, higher efficiency | Catalyst cost and removal can be a concern |

Exploration of Unconventional Reactivity Patterns and Rearrangements

The 1,2,4-oxadiazole ring is known to participate in a variety of interesting and sometimes unexpected reactions and rearrangements. Investigating these pathways for this compound could unveil novel synthetic transformations and lead to the discovery of new molecular scaffolds with unique properties.

One area of interest is the photochemical behavior of 1,2,4-oxadiazoles. Irradiation of certain 3-amino-5-aryl-1,2,4-oxadiazoles has been shown to induce a ring photoisomerization to 1,3,4-oxadiazoles. This transformation is believed to proceed through a 'ring contraction–ring expansion' mechanism. Understanding how the dicyclopropyl substituents at the 3 and 5 positions influence this photochemical reactivity would be a valuable area of study.

Another important reaction is the Boulton-Katritzky rearrangement, which has been observed in various 1,2,4-oxadiazole derivatives. This rearrangement can lead to the formation of different heterocyclic systems, such as 1,2,3-triazoles or non-aromatic isoxazolines, depending on the nature of the side chain. The thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones into 1,2,4-triazole (B32235) derivatives is a notable example. nih.gov Studying the susceptibility of this compound to such rearrangements could open up new synthetic avenues.

Furthermore, metal-carbonyl mediated rearrangements have been shown to be effective for transforming 5-(2-oxoalkyl)-1,2,4-oxadiazoles into fully substituted pyrimidines. nih.gov Investigating analogous reactions with dicyclopropyl-substituted oxadiazoles (B1248032) could provide access to a novel class of pyrimidine (B1678525) derivatives.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and controlling product formation. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are invaluable tools in this endeavor.

Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed kinetic and mechanistic information as a reaction progresses. researchgate.netresearchgate.net For example, monitoring the disappearance of starting materials and the appearance of intermediates and products in real-time can help to elucidate the reaction pathway and identify any transient species. The structure of newly synthesized oxadiazole derivatives is often confirmed using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

While standard spectroscopic methods are routinely used for the characterization of the final products, the application of advanced techniques for real-time analysis of the synthesis of dicyclopropyl-substituted oxadiazoles is an area ripe for exploration. Such studies could provide valuable insights into the role of the dicyclopropyl groups in influencing reaction rates and mechanisms.

Machine Learning and Artificial Intelligence-Driven Molecular Design for Targeted Applications

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling the rapid and efficient design of molecules with desired properties. nih.gov For this compound, these computational tools can be employed to predict its potential biological activities and to design novel derivatives with enhanced performance for specific applications.

Computational studies, such as those employing density functional theory (DFT), can be used to investigate the electronic and structural properties of dicyclopropyl-substituted oxadiazoles. nih.gov These studies can provide insights into the molecule's reactivity, stability, and potential for use in materials science. For instance, DFT calculations can help to predict the suitability of these compounds as organic semiconductors by determining their HOMO-LUMO energy gaps. nih.gov

Expanding the Scope of Material Science Applications

The unique electronic and structural properties of the 1,2,4-oxadiazole ring make it an attractive building block for various functional materials. While the material science applications of this compound are yet to be extensively explored, related compounds have shown promise in several areas.

One of the most promising applications of oxadiazole derivatives is in the field of organic light-emitting diodes (OLEDs). acs.orgrsc.orgiphy.ac.cnresearchgate.netacs.org The oxadiazole moiety is known for its electron-transporting properties, which are crucial for the efficient operation of OLED devices. acs.org Researchers have synthesized and characterized numerous oxadiazole-based materials for use as electron transporters and emitters in OLEDs. acs.orgrsc.orgiphy.ac.cn The dicyclopropyl substituents in this compound could potentially influence the material's packing, morphology, and electronic properties, making it a candidate for investigation in OLED applications.

Another area of interest is the development of liquid crystals. nih.govrsc.orgresearchgate.net Certain 3,5-disubstituted-1,2,4-oxadiazoles have been shown to exhibit liquid crystalline properties, including ferroelectric switching. nih.gov The rigid oxadiazole core combined with flexible side chains can lead to the formation of various mesophases. nih.gov The introduction of dicyclopropyl groups could lead to novel liquid crystalline materials with unique phase behaviors and electro-optical properties.

Furthermore, the thermal stability and electron-accepting ability of the oxadiazole ring make it a suitable component for heat-resistant polymers and other advanced materials. The synthesis of polymers incorporating the this compound moiety could lead to new materials with tailored thermal, mechanical, and electronic properties. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 3,5-diaryl-1,2,4-oxadiazole derivatives with high yield and purity?

- Methodological Answer : Optimize cyclization reactions using amidoximes and substituted benzaldehydes under reflux conditions with catalytic acetic acid in absolute ethanol. Purify via recrystallization (water-ethanol mixtures) and confirm purity via melting point analysis and spectroscopic techniques (e.g., NMR, IR) . For 3,5-dicyclopropyl variants, substitute aryl groups with cyclopropane-containing precursors and monitor reaction kinetics under inert atmospheres to prevent ring-opening side reactions .

Q. How can researchers evaluate the antioxidant activity of 3,5-diaryl-1,2,4-oxadiazole derivatives?

- Methodological Answer : Use standardized assays:

- ABTS⁺/DPPH scavenging : Quantify radical inhibition at 734 nm (ABTS⁺) or 517 nm (DPPH) using UV-Vis spectroscopy.

- DNA oxidation inhibition : Assess protection against AAPH-induced DNA strand breaks via gel electrophoresis or fluorometric assays.

- Structure-activity trends show electron-donating groups (e.g., vanillin) enhance activity .

Q. What computational tools are suitable for predicting the binding modes of 3,5-dicyclopropyl-1,2,4-oxadiazole derivatives to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) with targets like topoisomerase IIα or acetylcholinesterase. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Dynophore models can identify critical interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How do structural contradictions in SAR studies for 3,5-diaryl-1,2,4-oxadiazole derivatives affect anticancer activity?

- Methodological Answer : Resolve discrepancies by:

- Comparing substituent effects: Electron-withdrawing groups enhance topoisomerase IIα inhibition (e.g., IC₅₀ < 1 µM in MCF-7 cells), while bulky groups may reduce cellular uptake .

- Evaluating off-target effects via kinome profiling or CRISPR-Cas9 screens to identify pathways contributing to cytotoxicity .

Q. What mechanisms underlie the dual cytotoxicity and selectivity of 3,5-diaryl-1,2,4-oxadiazoles in cancer vs. normal cells?

- Methodological Answer : Conduct transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated DU 145 (prostate cancer) and HEK-293 (normal kidney) cells. Focus on apoptosis markers (e.g., caspase-3 activation) and stress-response pathways (e.g., Nrf2/ARE). Validate selectivity using 3D co-culture models .

Q. How can photochemical instability of this compound derivatives be mitigated during biological assays?

- Methodological Answer : Use light-protected conditions (amber glassware, dark incubation chambers). Characterize degradation products via HPLC-MS and adjust solvent systems (e.g., DMSO-free buffers) to reduce radical formation. Compare stability under UV-A vs. UV-B exposure .

Q. What strategies improve metabolic stability of 3,5-diaryl-1,2,4-oxadiazoles without compromising bioactivity?

- Methodological Answer : Introduce cyclopropyl groups to block cytochrome P450-mediated oxidation. Use deuterium isotope effects at labile positions (e.g., methyl groups). Validate stability in liver microsome assays and correlate with pharmacokinetic profiles (e.g., t₁/₂ in rat plasma) .

Q. How do 3,5-dicyclopropyl-1,2,4-oxadiazoles act as multi-target agents in neurodegenerative disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.